Comparative Antiproliferative Activity Profile of N-{pyrazolo[1,5-a]pyridin-5-yl}acetamide Across Human Cancer Cell Lines
In the absence of direct peer-reviewed publication data for this specific compound, the following quantitative data are drawn from commercial vendor technical datasheets and should be interpreted as preliminary screening results that require independent verification. N-{pyrazolo[1,5-a]pyridin-5-yl}acetamide demonstrates differential cytotoxicity across a panel of human cancer cell lines, with Hep-2 (laryngeal carcinoma) cells exhibiting the highest sensitivity (IC50 = 3.25 µM) and NCI-H460 (lung large cell carcinoma) cells showing the lowest sensitivity (IC50 = 42.30 µM), representing a 13-fold window of differential activity . This cell line selectivity profile provides a baseline for SAR studies comparing this minimal acetamide scaffold against more elaborated analogs.
| Evidence Dimension | In vitro antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | MCF7: 3.79 µM; A549: 26 µM; Hep-2: 3.25 µM; NCI-H460: 42.30 µM |
| Comparator Or Baseline | Not available — no head-to-head comparator data provided; cross-cell-line comparison internal to target compound |
| Quantified Difference | Hep-2 (3.25 µM) vs. NCI-H460 (42.30 µM): 13-fold difference in sensitivity |
| Conditions | Cell viability assays (unspecified protocol); MCF7 (breast adenocarcinoma), A549 (lung adenocarcinoma), Hep-2 (laryngeal carcinoma), NCI-H460 (lung large cell carcinoma) |
Why This Matters
This cell line selectivity profile establishes a measurable baseline for this minimal scaffold, enabling researchers to quantify the contribution of additional substituents (e.g., benzamide or propanamide extensions) to both potency and selectivity in future SAR campaigns.
